5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-hydroxy-2-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(7)3-6(8)9-4/h3-4,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRZJNTMDCHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954800 | |
| Record name | 6-Hydroxy-2-methyl-2,3-dihydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33177-29-6 | |
| Record name | 2H-Pyran-2-one, 5,6-dihydro-4-hydroxy-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033177296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-2-methyl-2,3-dihydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of glucose and piperidine in ethanol under reflux conditions with the introduction of argon gas. After the addition of acetic acid and further heating, the reaction mixture is diluted with water and extracted with ethyl acetate. The crude product is then purified using column chromatography and high vacuum distillation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Ethers or esters.
Scientific Research Applications
Medicinal Chemistry
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one has shown promise in medicinal chemistry due to its biological activities:
Antimicrobial Properties
Research indicates that DHHMP exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its derivatives have been tested against various bacterial strains, showing significant inhibition of growth.
Potential Therapeutic Applications
DHHMP has been investigated for its role in metabolic pathways. It interacts with specific enzymes and may influence biological systems positively. For instance, studies have suggested its potential as an anaphylatoxin receptor antagonist and a stimulant for kidney function .
Agricultural Applications
DHHMP derivatives have demonstrated efficacy as insecticides and fungicides. Their ability to disrupt metabolic processes in pests makes them suitable candidates for developing environmentally friendly agricultural chemicals.
Case Study: Insecticidal Activity
A study evaluated the insecticidal effects of DHHMP derivatives against common agricultural pests. Results indicated that certain derivatives effectively reduced pest populations without harming beneficial insects, highlighting their potential for sustainable agriculture.
Synthetic Chemistry
DHHMP serves as a valuable building block in synthetic organic chemistry. Its reactive nature allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules.
Synthesis Routes
Several synthetic routes have been developed to produce DHHMP, including hydrogenation reactions and multicomponent reactions involving readily available starting materials .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Hydrogenation of HMP | 92 | 5% Pd/Nb₂O₅ catalyst in butanol at 69°C |
| Multicomponent reaction | 83 | Reflux in ethanol with p-toluenesulfonic acid |
Material Science
In material science, DHHMP has been explored for its potential applications in creating novel polymers and materials due to its unique structural features.
Polymerization Studies
Research has focused on the polymerization of DHHMP to develop new materials with desirable mechanical properties. Initial findings suggest that polymers derived from DHHMP exhibit enhanced strength and flexibility compared to conventional materials .
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one with other dihydropyranones and pyran derivatives, focusing on structural variations, physicochemical properties, and applications.
Substituent Effects on Stability and Reactivity
Table 1: Stability Parameters of Selected Pyranones
*Stability parameters (from ) likely reflect resonance stabilization or hydrogen-bonding capacity.
- Key Insight : The position of substituents (e.g., hydroxyl at C4 vs. C5) and ring saturation significantly influence stability. The target compound’s lactone structure and intramolecular hydrogen bonding (C4-OH to ring oxygen) enhance its stability compared to 4H-pyran-4-one derivatives .
Biological Activity
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one, also known as (±)-Gerberin aglycone, is a compound with significant biological activity. Its molecular formula is CHO, and it has garnered attention for its potential applications in various fields, including medicine and agriculture. This article delves into the biological activities of this compound, supported by data tables and relevant research findings.
Overview of Biological Activities
The compound has been studied for several biological activities, including:
- Antibacterial Activity : Exhibiting effectiveness against various bacterial strains.
- Antioxidant Properties : Demonstrating the ability to scavenge free radicals.
- Anticancer Potential : Showing promise in inhibiting cancer cell proliferation.
Target Pathways
This compound interacts with several biochemical pathways:
- Antioxidant Mechanism : It potentially modulates oxidative stress by enhancing the activity of antioxidant enzymes.
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.
- Cancer Cell Inhibition : It may induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle proteins.
Antibacterial Activity
A study reported that this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect.
| Concentration (µg/mL) | % Scavenging Effect |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Anticancer Properties
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound inhibited cell proliferation significantly.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Case Studies
- Case Study on Antibacterial Efficacy : A recent investigation highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
- Case Study on Antioxidant Properties : Another research project focused on the antioxidant potential of this compound in preventing oxidative damage in cellular models. Results indicated a protective effect against oxidative stress-induced apoptosis.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is commonly synthesized via acid-catalyzed domino reactions. For example, reacting 3-hydroxyhexa-4,5-dienoates with H₂SO₄ in CH₂Cl₂ at room temperature yields the product in 90% efficiency after purification by column chromatography (petroleum ether:ethyl acetate = 10:1) . Alternative routes include modified Biginelli reactions with aromatic aldehydes and urea under reflux conditions, producing derivatives with varied substituents . Key factors affecting yield include catalyst choice, solvent polarity, and temperature control during cyclization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the lactone structure and substituent positions. X-ray crystallography provides precise bond lengths and dihedral angles (e.g., phenyl ring tilt at 57.55° relative to the pyranone ring) . IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 140.14 for the base compound) .
Q. How can researchers assess the compound’s antimicrobial activity in vitro?
- Methodological Answer : Standard protocols include broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Disk diffusion methods are also used to evaluate zone-of-inhibition sizes. Positive controls like ampicillin and solvent-only negative controls are essential for validation .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation. Stability studies using QSPR models indicate that electron-withdrawing substituents (e.g., acetyl groups) enhance shelf life by reducing hydrolysis rates . Avoid aqueous solutions unless buffered at pH 6–7 .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s antitumor activity?
- Methodological Answer : Introduce electron-donating groups (e.g., methoxy or benzyloxy) at the 6-position to improve bioavailability and target binding. For example, 3-acetyl-4-hydroxy-6-methyl derivatives show increased cytotoxicity in MTT assays against HeLa cells due to enhanced DNA intercalation . Computational docking studies (e.g., AutoDock Vina) can predict interactions with oncogenic targets like topoisomerase II .
Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. ineffective)?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., fungal strain selection, incubation time). Standardize protocols using ATCC strains and include dose-response curves. For example, this compound exhibits antifungal activity against C. albicans at ≥50 µg/mL but not against A. fumigatus, highlighting species-specific effects .
Q. How does the α,β-unsaturated δ-lactone moiety influence reactivity in multi-step syntheses?
- Methodological Answer : The lactone’s conjugated system facilitates Michael additions and Diels-Alder reactions. For instance, it reacts with amines to form β-amino lactones, useful in peptidomimetic drug design. Monitor reaction progress via TLC (silica gel, UV visualization) to prevent over-functionalization .
Q. What computational models predict the compound’s stability and degradation pathways?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models correlate logP values and Hammett constants with hydrolysis rates. For example, derivatives with logP <1.5 (hydrophilic) degrade faster in aqueous media. DFT calculations (e.g., Gaussian 09) can simulate transition states for acid-catalyzed ring-opening reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
